N-{4-[(2-{[(2-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide
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Overview
Description
N-{4-[(2-{[(2-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a chlorophenyl group, a methylsulfanyl group, and an imidazole ring, making it a subject of interest for researchers.
Scientific Research Applications
N-{4-[(2-{[(2-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(2-{[(2-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide typically involves multiple steps. One common method includes the reaction of 2-chlorobenzyl chloride with thiourea to form 2-(2-chlorophenyl)methylsulfanyl-4,5-dihydroimidazole. This intermediate is then reacted with 4-aminobenzenesulfonyl chloride under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity. Additionally, industrial methods would incorporate purification steps like recrystallization or chromatography to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(2-{[(2-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted chlorophenyl derivatives.
Mechanism of Action
The mechanism of action of N-{4-[(2-{[(2-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(2-chloroacetyl)-2-(methylsulfanyl)phenyl]acetamide
- N-(4-(2-chloroanilino)sulfonyl)phenylacetamide
Uniqueness
N-{4-[(2-{[(2-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-[4-[[2-[(2-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O3S2/c1-13(23)21-15-6-8-16(9-7-15)27(24,25)22-11-10-20-18(22)26-12-14-4-2-3-5-17(14)19/h2-9H,10-12H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPPMKEYEKHBBEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN=C2SCC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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